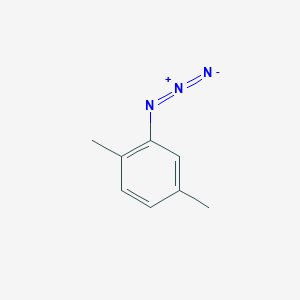

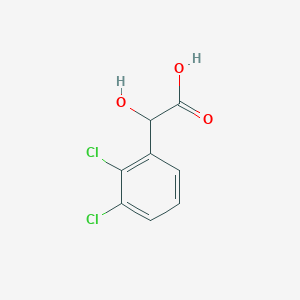

1-(3-Chlorophenyl)-3-phenylthiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenyl-containing molecules with other organic compounds. For instance, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide . Similarly, 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized by a condensation/cyclisation reaction involving (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride . These methods suggest that 1-(3-Chlorophenyl)-3-phenylthiourea could potentially be synthesized through a condensation reaction involving a chlorophenyl compound and a thiourea derivative.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often confirmed using techniques such as X-ray diffraction (XRD) and spectroscopic methods like FT-IR, NMR, and HRMS. For example, the crystal structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography . The molecular geometry and vibrational wavenumbers of these compounds are typically computed using density functional theory (DFT) methods .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP), HOMO-LUMO energies, and first hyperpolarizability. For instance, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone showed potential inhibitory activity against kinesin spindle protein (KSP) . The MEP analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one indicated that the negative charge is localized over the carbonyl group, while the positive region is over the phenyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds include their crystal system, space group, lattice parameters, and spectroscopic characteristics. For example, the crystal system and space group of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one were identified as monoclinic and P21/a, respectively . The spectroscopic properties, such as FT-IR absorption peaks, are used to identify functional groups and confirm molecular structures . The nonlinear optical properties and hyperpolarizabilities of these compounds are also of interest due to their potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Mercury Sensing

1-(3-Chlorophenyl)-3-phenylthiourea, along with other thiourea derivatives, has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase. This compound has also shown promise in mercury sensing using spectrofluorimetric techniques, indicating its utility in detecting toxic metals (Rahman et al., 2021).

Corrosion Inhibition

Phenylthiourea derivatives, including this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness as mixed-type inhibitors and their adsorption properties have been explored, showing potential in protecting metals from corrosion (Fouda & Hussein, 2012).

Polymer Fabrication

This compound has been used in the synthesis of new polymers, particularly poly(phenylthiourea azomethine imide)s. These polymers are known for their amorphous nature, solubility in certain solvents, and high thermal stability, making them suitable for various industrial applications (Kausar et al., 2010).

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of phenylthiourea derivatives. For instance, this compound has demonstrated activity against various bacterial and fungal strains, suggesting its potential use in the development of new antimicrobial agents (Kubba & Rahim, 2018).

Metal Ion Detection and Environmental Applications

This compound has been employed in the development of sensors for the detection of metal ions like zinc, cadmium, lead, copper, mercury, and strontium. Its ability to form complexes with these ions makes it a valuable tool for environmental monitoring and pollution control (Munir et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as sns-314, a potent and selective inhibitor of aurora kinases a, b, and c , and m-CPBG, a selective 5-HT3 agonist , suggest that 1-(3-Chlorophenyl)-3-phenylthiourea may interact with similar targets. Aurora kinases play crucial roles in cell division, and 5-HT3 receptors are involved in neurotransmission .

Mode of Action

For instance, SNS-314 inhibits Aurora kinases, leading to a halt in cell division at the mitotic phase . Similarly, m-CPBG acts as an agonist at 5-HT3 receptors, potentially influencing neurotransmission .

Biochemical Pathways

If it acts similarly to sns-314, it may affect the cell cycle, particularly the mitotic phase . If it acts like m-CPBG, it could influence serotonin signaling pathways .

Pharmacokinetics

Similar compounds like linezolid are known to be metabolized by the liver, suggesting that this compound might have similar properties .

Result of Action

If it acts similarly to sns-314, it could lead to cell death by halting cell division . If it acts like m-CPBG, it could influence neurotransmission, potentially affecting behavior .

Eigenschaften

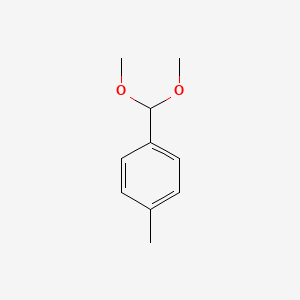

IUPAC Name |

1-(3-chlorophenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBVLVKDMVTDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357465 | |

| Record name | 1-(3-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4251-08-5 | |

| Record name | 1-(3-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)

![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)